Ruscogenin

Description

Contextualization of Ruscogenin as a Steroidal Sapogenin

This compound is classified as a steroidal sapogenin, a type of naturally occurring compound characterized by a steroid backbone structure. lipidmaps.orgcymitquimica.comontosight.ai Specifically, it is a hexacyclic spirostanol (B12661974) sapogenin. thieme-connect.com Its chemical formula is C₂₇H₄₂O₄. cymitquimica.comguidechem.comnih.gov Steroidal sapogenins are the aglycone (non-sugar) portion of steroidal saponins (B1172615), which are glycosides found in various plants. ontosight.aithieme-connect.com this compound is notably found in plants belonging to the Ruscus genus, such as Ruscus aculeatus (butcher's broom), and in the traditional Chinese herb Ophiopogon japonicus. mdpi.comlipotherapeia.comnih.govjst.go.jpdovepress.comresearchgate.net The stereochemical configuration of this compound, such as the (1β,3β,25R)-isomer, is crucial as it can influence its biological activity. cymitquimica.comontosight.ai

Historical Trajectory of this compound Research in Medicinal Plants

The use of plants containing this compound in traditional medicine has a long history. Ruscus aculeatus, for instance, has been utilized for centuries for its properties related to circulation and vein health. lipotherapeia.com The underground parts of Ruscus plants, particularly the rhizomes and roots, have been the primary sources in traditional practices. thieme-connect.come-lactancia.orgresearchgate.net These traditional uses, including for conditions involving the venous system, hemorrhoids, and inflammation, laid the groundwork for later scientific investigations into the active compounds responsible for these effects. thieme-connect.comlipotherapeia.come-lactancia.orgasianpubs.org Early pharmacological investigations into Ruscus aculeatus focused on identifying the compounds with vasoconstrictive and venotonic properties, leading to the isolation and study of this compound and neothis compound (B191974). thieme-connect.comresearchgate.net Research has also explored the presence and content of this compound in different parts of the plant and under varying ecological conditions. researchgate.netasianpubs.orgresearchgate.net

Overview of Current Research Paradigms and Scientific Significance of this compound

Contemporary research on this compound is primarily focused on elucidating its pharmacological activities and the underlying molecular mechanisms. A significant area of investigation is its anti-inflammatory potential. Studies have explored its ability to suppress inflammatory responses by modulating various signaling pathways, including the NF-κB pathway, TXNIP/NLRP3 inflammasome activation, and MAPK pathways. mdpi.comnih.govjst.go.jpajol.infomendeley.comnih.gov this compound has been shown to inhibit the expression of inflammatory cytokines and adhesion molecules like ICAM-1. nih.govjst.go.jpajol.infomendeley.com

Another key research paradigm involves the investigation of this compound's effects on the vascular system. Its historical use for circulatory disorders has led to studies examining its impact on vascular permeability, endothelial function, and venous tone. ontosight.ailipotherapeia.comdovepress.come-lactancia.orgresearchsquare.com Research indicates that this compound can protect the endothelial barrier and reduce vascular leakage. mdpi.comresearchsquare.com

Furthermore, current research is exploring the potential of this compound in various disease models, including cerebral ischemia, nonalcoholic steatohepatitis, diabetic nephropathy, and pulmonary hypertension, often linking its beneficial effects to its anti-inflammatory and anti-thrombotic activities. lipidmaps.orgmdpi.comnih.govnih.gov Computational studies are also being employed to understand its interactions with biological targets, such as its potential antagonism of certain receptors and its effects on protein aggregation. plos.orgacs.org

The scientific significance of this compound lies in its potential as a bioactive compound with multiple therapeutic targets, particularly in the context of inflammatory and vascular-related conditions. Ongoing research aims to further delineate its mechanisms of action and explore its potential applications.

Table 1: Key Research Areas and Observed Effects of this compound

| Research Area | Observed Effects | Relevant Citations |

| Anti-inflammatory Activity | Suppression of NF-κB, TXNIP/NLRP3 inflammasome, and MAPK pathways; Inhibition of inflammatory cytokines (IL-1β, TNF-α) and ICAM-1 expression. | mdpi.comnih.govjst.go.jpajol.infomendeley.com |

| Vascular Effects | Protection of endothelial barrier function; Reduction of vascular leakage; Potential venotonic properties. | ontosight.aimdpi.comlipotherapeia.comdovepress.comresearchsquare.com |

| Disease Models | Amelioration of cerebral ischemia-induced blood-brain barrier dysfunction, nonalcoholic steatohepatitis, diabetic nephropathy, pulmonary hypertension. | lipidmaps.orgmdpi.comnih.govnih.gov |

| Anti-thrombotic Activity | Inhibition of blood clotting. | lipotherapeia.comnih.govjst.go.jpnih.gov |

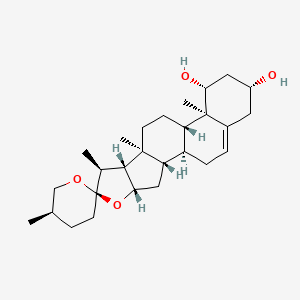

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)13-21-19-6-5-17-11-18(28)12-23(29)26(17,4)20(19)8-9-25(21,24)3/h5,15-16,18-24,28-29H,6-14H2,1-4H3/t15-,16+,18-,19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQIQBOGXYYATH-IDABPMKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401019319 | |

| Record name | Ruscogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

472-11-7 | |

| Record name | Ruscogenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=472-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ruscogenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ruscogenin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15830 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ruscogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (25R)-spirost-5-ene-1β,3β-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUSCOGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXI92R2VUJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Activities and Biological Effects of Ruscogenin

Anti-inflammatory Modulations Ruscogenin has demonstrated significant anti-inflammatory properties through various mechanisms, including the modulation of pro-inflammatory cytokine expression, inhibition of leukocyte behavior, and attenuation of inflammasome activation.jst.go.jpresearchgate.netncats.ioresearchgate.net

Suppression of Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-1β, IL-6, MCP-1) Research indicates that this compound can suppress the expression of key pro-inflammatory cytokines. Studies have shown that this compound inhibits TNF-α-induced overexpression of ICAM-1 at both mRNA and protein levels, and suppresses NF-κB activation by decreasing NF-κB p65 translocation and DNA binding activity.jst.go.jpresearchgate.netIn palmitic acid (PA)-treated human umbilical vein endothelial cells (HUVECs), this compound dose-dependently decreased the levels of IL-1β, TNF-α, ICAM-1, and MCP-1.ajol.infoIn a model of nonalcoholic steatohepatitis, this compound attenuated the overproduction of MCP-1, TNF-α, IL-1β, and IL-6 in HepG2 cells exposed to excess PA.nih.govFurthermore, in a mouse model of ulcerative colitis, this compound treatment significantly reduced the levels of IL-6, TNF-α, and MCP-1 in colon tissues.nih.gov

Here is a summary of the effects of this compound on certain pro-inflammatory cytokines and related molecules:

| Target Molecule | Effect of this compound | Model/Cell Type | Reference |

| TNF-α | Suppression | TNF-α-induced ECV304 cells, PA-treated HUVECs, PA-exposed HepG2 cells, DSS-induced mouse colitis, NOD/ShiLtJ mice (Sjögren's Syndrome model) | jst.go.jpresearchgate.netajol.infonih.govnih.govresearchgate.net |

| IL-1β | Suppression | PA-treated HUVECs, PA-exposed HepG2 cells, MCAO/R-injured mice and OGD/R-injured bEnd. 3 cells, Cisplatin-treated renal tubular epithelial cells, DSS-induced mouse colitis, NOD/ShiLtJ mice (Sjögren's Syndrome model) | ajol.infonih.govnih.govresearchgate.netmdpi.comajol.info |

| IL-6 | Suppression | PA-exposed HepG2 cells, DSS-induced mouse colitis, Particulate matter-induced acute lung injury in mice, NOD/ShiLtJ mice (Sjögren's Syndrome model) | researchgate.netnih.govnih.govresearchgate.net |

| MCP-1 | Suppression | PA-treated HUVECs, PA-exposed HepG2 cells, DSS-induced mouse colitis | ajol.infonih.govnih.gov |

| ICAM-1 | Inhibition | TNF-α-induced ECV304 cells, PA-treated HUVECs | jst.go.jpresearchgate.netajol.info |

| NF-κB | Inhibition/Suppression | TNF-α-induced ECV304 cells, Cerebral ischemia models, Cisplatin-treated renal tubular epithelial cells, Diabetic nephropathy model, LPS-induced acute lung injury, PA-exposed HepG2 cells, DSS-induced mouse colitis | jst.go.jpresearchgate.netnih.govmdpi.comajol.infonih.govncats.iomdpi.com |

Antithrombotic and Vasculoprotective Effects this compound has also been found to possess antithrombotic and vasculoprotective activities.jst.go.jpresearchgate.netplantaanalytica.comncats.ioresearchgate.netnih.gov

Endothelial Barrier Dysfunction Amelioration

Endothelial dysfunction is a key factor in the progression of various diseases, including sepsis and acute lung injury. tandfonline.comresearchgate.net this compound has demonstrated efficacy in ameliorating endothelial barrier dysfunction in experimental models. Studies have shown that this compound can attenuate lipopolysaccharide (LPS)-induced septic vascular endothelial dysfunction. tandfonline.com This protective effect is associated with the modulation of the miR-146a-5p/NRP2/SSH1 axis. tandfonline.com In LPS-stimulated human umbilical vein endothelial cells (HUVECs), this compound increased cell viability, inhibited apoptosis, and reduced cytokine levels, supporting its role in counteracting endothelial dysfunction. tandfonline.com Furthermore, this compound has been reported to attenuate LPS-triggered pulmonary endothelial barrier disruption by targeting non-muscle myosin heavy chain IIA (NMMHC IIA) and modulating the TLR4/Src/VE-cadherin signaling pathway. nih.gov

Microcirculation Activation and Permeability Reduction

This compound is known for its ability to activate microcirculation and protect cutaneous integrity through various mechanisms. bio-norm.com It has been shown to reduce cell permeability, partly through its anti-elastase activity. bio-norm.come-lactancia.org Elastase is an enzyme that degrades elastin, a crucial component of elastic fibers in the extracellular matrix. bio-norm.com By inhibiting elastase activity, this compound helps to prevent the degradation of perivascular components, thereby reducing cell permeability. bio-norm.com Additionally, this compound exhibits vasoconstrictive properties, potentially mediated by adrenergic mechanisms involving calcium and alpha-1 adrenergic receptors. bio-norm.come-lactancia.org These combined effects of vasoconstriction and permeability reduction contribute to the activation of microcirculation. bio-norm.com Studies on Ruscus aculeatus extracts, which contain ruscogenins, have indicated a reduction in vascular permeability in animal and in vitro studies. e-lactancia.orgresearchgate.net Specifically, spirostanol (B12661974) saponins (B1172615), including this compound, and esculin (B1671248) from Rusci rhizoma have been shown to reduce thrombin-induced hyperpermeability of human microvascular endothelial cells in vitro. researchgate.net

Neuroprotective Efficacy

This compound has demonstrated neuroprotective effects in various models of neurological injury and disease. ijper.orgconsensus.appresearchgate.net

Attenuation of Cerebral Ischemic Injury

This compound has been shown to inhibit cerebral ischemic injury in experimental models. medchemexpress.commdpi.complos.orgnih.govmedchemexpress.comnih.gov Studies using middle cerebral artery occlusion/reperfusion (MCAO/R) mouse models have shown that this compound treatment can reduce brain infarction volume and edema, improve neurological deficits, and ameliorate histopathological damage. mdpi.comnih.gov This protective effect is, at least in part, attributed to its ability to suppress inflammation, potentially via the nuclear factor-κB (NF-κB)-mediated inflammatory pathway. nih.govnih.govjst.go.jp

Protection Against Blood-Brain Barrier Dysfunction

Cerebral ischemia can lead to blood-brain barrier (BBB) dysfunction, exacerbating neuronal damage. mdpi.complos.orgnih.gov this compound has been found to attenuate cerebral ischemia-induced BBB dysfunction. mdpi.comnih.govmedchemexpress.comqascf.comresearchgate.net Research in MCAO/R mice and oxygen–glucose deprivation/reoxygenation (OGD/R)-injured mouse brain microvascular endothelial cells (bEnd.3) indicates that this compound treatment can reduce Evans blue leakage and upregulate the expression of tight junction proteins, which are crucial for maintaining BBB integrity. mdpi.comnih.gov The protective mechanisms involve the suppression of TXNIP/NLRP3 inflammasome activation and the MAPK pathway. mdpi.comnih.govmedchemexpress.comresearchgate.net In OGD/R-induced bEnd.3 cells, this compound increased cell viability and trans-endothelial electrical resistance (TEER) values, while decreasing sodium fluorescein (B123965) leakage. mdpi.comnih.gov It also inhibited the expression of inflammatory markers like IL-1β and caspase-1 and modulated the TXNIP/NLRP3 pathway. mdpi.comnih.govmedchemexpress.comresearchgate.net

Data demonstrating the effects of this compound on OGD/R-induced bEnd.3 cells:

| Treatment Group | Cell Viability (% of Control) | TEER (% of Control) | Sodium Fluorescein Leakage (% of Model) |

| Control | 100 | 100 | Low |

| OGD/R Model | Decreased | Decreased | Increased |

| This compound (0.1 µM) | Increased | Increased | Decreased |

| This compound (1 µM) | Increased | Increased | Decreased |

| This compound (10 µM) | Increased | Increased | Decreased |

Note: Data is representative of findings from multiple studies. Specific values may vary depending on experimental conditions. mdpi.comnih.gov

Potential in Neurodegenerative Disease Models (e.g., Alzheimer's, Parkinson's)

Neuroinflammation and oxidative stress are common features of neurodegenerative diseases like Alzheimer's disease (AD) and Parkinson's disease (PD). consensus.appresearchgate.netmdpi.com Research suggests that phytochemicals, including this compound, may exert neuroprotective effects in animal models of neurodegeneration. consensus.appresearchgate.net These effects are linked to their antioxidant and anti-inflammatory properties and the modulation of various signaling pathways. consensus.app While specific detailed findings on this compound's effects in AD and PD models were not extensively detailed in the provided snippets, it is mentioned as a phytochemical that has shown neuroprotective effects in Parkinson's disease models, including improved motor function and reduced inflammation. consensus.appresearchgate.net Further research is needed to fully elucidate its potential in these complex diseases.

Mitigation of Epileptic Seizure-Induced Neuronal Damage

Prolonged or severe epileptic seizures can lead to neuronal damage and loss, particularly in vulnerable brain regions like the hippocampus. epilepsy.comresearchgate.netnih.gov this compound has shown potential in mitigating neuronal damage induced by epileptic seizures in rats. ijper.org In a pentylenetetrazole (PTZ)-induced epileptic seizure model in rats, this compound treatment modulated neurotransmitter levels, reduced oxidative stress and inflammation, and prevented neuronal damage. ijper.org It also increased the viability of PTZ-induced neural SHSY-5Y cells in vitro. ijper.org These findings suggest that this compound may offer a protective effect against seizure-induced neuronal injury through its antioxidant and anti-inflammatory activities. ijper.org

Anticancer Investigations

This compound has demonstrated potential anticancer effects through various mechanisms, including inhibiting cell proliferation and metastasis, inducing programmed cell death, modulating autophagy, exhibiting anti-angiogenic potential, and influencing immunomodulatory responses in oncological settings. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Inhibition of Cancer Cell Proliferation and Metastasis

Studies have shown that this compound can suppress the viability and inhibit the proliferation of various cancer cell types. spandidos-publications.comnih.govmdpi.com For instance, this compound significantly repressed cell viability of pancreatic cancer cells in vitro in a dose- and time-dependent manner. spandidos-publications.comnih.gov It has also been shown to inhibit cell proliferation and metastasis in non-small cell lung cancer by activating the p38 mitogen-activated protein kinase signaling pathway. researchgate.netzjxu.edu.cn In hepatocellular carcinoma (HCC), this compound demonstrated a notable interruption of cancer cell migration and invasion, as well as inhibition of metastatic foci in pulmonary tissue. researchgate.netnih.gov This effect in HCC was linked to the regulation of the PI3K/Akt/mTOR signaling pathway, leading to decreased levels of proteins involved in metastasis such as MMP-2, MMP-9, uPA, VEGF, and HIF-1α. researchgate.netnih.gov

Induction of Programmed Cell Death (e.g., Apoptosis, Ferroptosis)

This compound has been observed to induce programmed cell death in cancer cells, including apoptosis and ferroptosis. spandidos-publications.comresearchgate.netnih.gov In pancreatic cancer cells, this compound induces ferroptosis, a type of regulated cell death characterized by iron-dependent lipid peroxidation. spandidos-publications.comnih.govmdpi.comjddtonline.inforsc.orgnih.gov This induction involves increasing intracellular ferrous iron concentration and reactive oxygen species (ROS) production, regulated by the levels of transferrin and ferroportin. spandidos-publications.comnih.govjddtonline.infonih.gov Pretreatment with ferric ammonium (B1175870) citrate (B86180) (FAC) enhanced this compound-induced pancreatic cancer cell death, while deferoxamine (B1203445) (DFO), an iron chelator, inhibited this effect. nih.govjddtonline.inforesearchgate.net this compound also facilitated apoptosis in non-small cell lung cancer cells. researchgate.netzjxu.edu.cn

Modulation of Autophagy in Malignant Cells

The role of autophagy in cancer is complex, sometimes promoting tumor cell survival and at other times contributing to cell death or tumor suppression depending on the stage and context. frontiersin.orgnih.govfrontiersin.orgnih.gov While the precise mechanisms by which this compound modulates autophagy in malignant cells are an area of ongoing research, some studies on Ophiopogon japonicus extracts, which contain this compound, suggest potential involvement in the activation of autophagy as part of their anticancer effects. researchgate.netresearchgate.netresearchgate.net Autophagy can be induced in cancer cells under stress conditions, including those caused by anticancer treatments, and can act as a survival mechanism. nih.gov Targeting this cytoprotective autophagy may enhance treatment efficacy. nih.gov

Anti-angiogenic Potential

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. This compound has shown potential anti-angiogenic effects. researchgate.netresearchgate.netresearchgate.net In hepatocellular carcinoma, this compound decreased the levels of VEGF (Vascular Endothelial Growth Factor), a key factor in angiogenesis, via the PI3K/Akt/mTOR signaling pathway. researchgate.netnih.gov This suggests a mechanism by which this compound may inhibit the formation of new blood vessels supplying tumors. Other natural compounds have also been investigated for their anti-angiogenic potential by targeting pathways like VEGFR-2. researchgate.netmdpi.com

Immunomodulatory Effects in Oncological Contexts

This compound has demonstrated immunomodulatory effects that may be relevant in an oncological context. In a benzo[a]pyrene-challenged lung cancer model in mice, this compound treatment reduced tumor induction by ameliorating factors associated with immunomodulatory effects. researchgate.netresearchgate.netresearchgate.netdntb.gov.ua This was mediated via up-regulating serum immunoglobulin IgG and IgM levels and down-regulating IgA levels. researchgate.netresearchgate.netresearchgate.net These findings suggest that this compound may influence the immune response in a way that contributes to its anticancer potential.

Cardioprotective Actions

Beyond its anticancer investigations, this compound has also exhibited cardioprotective actions. mdpi.comfrontiersin.orgresearchgate.netdntb.gov.uanih.gov It has been reported to protect against myocardial injury induced by various insults. researchgate.netdntb.gov.ua For example, this compound significantly alleviated myocardial ischemia (MI) in mice, reducing infarct size and improving cardiac function. mdpi.comnih.gov This cardioprotective effect was linked to the inhibition of ferroptosis in cardiomyocytes, mediated by the upregulation of GPX4 and downregulation of ACSL4 and FLC. mdpi.comnih.gov this compound also mitigated cell injury and oxidative stress in cardiomyocytes. mdpi.comnih.gov Furthermore, this compound has been shown to alleviate myocardial injury during sepsis, partly by suppressing NLRP3-mediated inflammation and pyroptosis. researchgate.netdntb.gov.ua It inhibited NLRP3 upregulation in cardiomyocytes stimulated with LPS. researchgate.netdntb.gov.ua Research also indicates that this compound can enhance the survival of endothelial cells and has potential clinical use in the treatment of cardiovascular diseases, possibly through increasing Akt phosphorylation. frontiersin.org

Data Tables

| Study Focus | Cancer Type(s) Investigated | Key Findings (Anticancer) | Relevant Signaling Pathways/Mechanisms | Citation |

| Inhibition of Proliferation & Induction of Death | Pancreatic Cancer | Repressed cell viability, induced cell death (ferroptosis) dose- and time-dependently. | Increased intracellular ferrous iron and ROS; regulated transferrin and ferroportin. | spandidos-publications.comnih.govnih.gov |

| Inhibition of Proliferation & Metastasis | Non-small Cell Lung Cancer | Inhibited cell proliferation and metastasis, facilitated apoptosis, blocked tumor growth. | Activated p38 MAPK signaling. | researchgate.netzjxu.edu.cn |

| Inhibition of Migration & Invasion | Hepatocellular Carcinoma | Suppressed migration, invasion, and metastatic foci formation. | Down-regulated phosphorylation of Akt, mTOR; decreased MMP-2, MMP-9, uPA, VEGF, HIF-1α. | researchgate.netnih.gov |

| Induction of Ferroptosis | Pancreatic Cancer | Induced ferroptosis in vitro and in vivo. | Increased intracellular ferrous content, ROS production; regulated transferrin and ferroportin levels. | spandidos-publications.comnih.govjddtonline.inforsc.orgnih.govresearchgate.net |

| Study Focus | Condition Investigated | Key Findings (Cardioprotective) | Relevant Signaling Pathways/Mechanisms | Citation |

| Myocardial Ischemia | Myocardial Ischemia (MI) | Alleviated MI, decreased infarct size, improved cardiac function, inhibited ferroptosis. | Upregulated GPX4, downregulated ACSL4 and FLC; activated BCAT1/BCAT2 and Keap1/Nrf2/HO-1 pathway. | mdpi.comnih.gov |

| Sepsis-induced Myocardial Injury | Sepsis | Alleviated myocardial injury, normalized cardiac function, increased survival, suppressed pyroptosis. | Suppressed NLRP3-mediated inflammation and pyroptosis; inhibited NLRP3 upregulation. | researchgate.netdntb.gov.ua |

| Endothelial Cell Survival | Cardiovascular Diseases | Enhanced survival of endothelial cells. | Increased Akt phosphorylation. | frontiersin.org |

Alleviation of Myocardial Ischemia and Injury

This compound has demonstrated protective effects against myocardial ischemia (MI) and associated injury in experimental models. Studies have shown that this compound can significantly reduce infarct size and improve biochemical indicators and cardiac pathological features in MI mice. mdpi.comworldscientific.comresearchgate.net In vitro studies using oxygen-glucose deprivation (OGD)-induced cardiomyocyte injury models have also indicated that this compound can mitigate cell injury and oxidative stress. mdpi.comworldscientific.com

A key mechanism identified in the cardioprotective effects of this compound against MI is the inhibition of ferroptosis. mdpi.comresearchgate.net this compound has been shown to upregulate the expression of glutathione (B108866) peroxidase 4 (GPX4) and downregulate the expression of acyl-CoA synthetase long-chain family member 4 (ACSL4) and ferritin light chain (FTL), which are involved in the regulation of ferroptosis. mdpi.comresearchgate.net Furthermore, research suggests that this compound may activate the Keap1/Nrf2/HO-1 pathway by upregulating branched-chain amino acid transaminase 1 and 2 (BCAT1 and BCAT2), contributing to the alleviation of ferroptosis induced by MI. mdpi.comresearchgate.netmdpi.com

Another proposed mechanism involves the regulation of mitochondrial fusion and fission balance. This compound has been observed to decrease the interaction between myosin IIA and F-actin, which is associated with the restoration of mitochondrial fusion and fission balance, thereby reducing MI-induced myocardial injury and apoptosis. worldscientific.comnih.gov

Mitigation of Sepsis-Induced Myocardial Dysfunction

Sepsis-induced myocardial dysfunction (SIMD) is a serious complication of sepsis. dntb.gov.uaresearchgate.netnih.govdntb.gov.ua Research indicates that this compound may offer protection against LPS-induced myocardial injury in septic mice. dntb.gov.uaresearchgate.netnih.gov Studies have shown that this compound can alleviate myocardial pathological damage, normalize cardiac function, and increase survival rates in septic mice. dntb.gov.uaresearchgate.netnih.gov

The protective effects of this compound in SIMD appear to be linked to the suppression of inflammation and pyroptosis. dntb.gov.uaresearchgate.netnih.gov RNA sequencing analysis has revealed that this compound administration significantly inhibits the activation of the NOD-like receptor signaling pathway in the myocardial tissues of septic mice. dntb.gov.uaresearchgate.netnih.govdntb.gov.ua Specifically, both in vivo and in vitro findings suggest that this compound inhibits the upregulation of NOD-like receptor protein 3 (NLRP3) in cardiomyocytes stimulated with LPS. dntb.gov.uaresearchgate.netnih.gov The cardioprotective effects of this compound on LPS-stimulated cardiomyocytes were abolished by an NLRP3 agonist, further supporting the role of NLRP3 suppression in its mechanism of action. dntb.gov.uaresearchgate.netnih.gov

Effects on Pulmonary Arterial Hypertension

This compound has demonstrated beneficial effects in experimental models of pulmonary arterial hypertension (PAH). frontiersin.orgnih.govnih.govtmrjournals.com Studies using monocrotaline (B1676716) (MCT)-induced PAH in rats have shown that this compound can attenuate pulmonary vascular remodeling, reduce the development of pulmonary hypertension, and improve right ventricular dysfunction. nih.govnih.gov

The mechanism underlying the effects of this compound on PAH is thought to involve the inhibition of the NF-κB signaling pathway. frontiersin.orgnih.govnih.gov this compound has been shown to suppress the activation of NF-κB p65 in lung tissue and pulmonary vascular smooth muscle cells (PVSMCs) in MCT-treated rats. nih.govnih.gov This inhibition of NF-κB may contribute to the downregulation of inflammatory responses observed in this model of PAH. nih.gov this compound's effects on reducing mean pulmonary arterial pressure (mPAP) and right ventricular systolic pressure (RVSP) in MCT-induced PAH have been observed to be dose-dependent. nih.govnih.gov

Data Table: Effects of this compound on Hemodynamic Parameters in MCT-Induced PAH

| Parameter | MCT Group (mmHg) | This compound (0.4 mg/kg) (mmHg) | This compound (0.7 mg/kg) (mmHg) |

| mPAP | 41.38 ± 4.72 | 28.88 ± 4.22 | 30.13 ± 7.08 |

| RVSP | 58.88 ± 7.57 | Not specified | Not specified |

*p < 0.01 compared to the MCT group. nih.gov

Gastrointestinal System Modulation

Attenuation of Inflammatory Bowel Diseases (e.g., Ulcerative Colitis, Crohn's Disease)

Inflammatory bowel diseases (IBD), including ulcerative colitis and Crohn's disease, are chronic inflammatory disorders of the digestive tract. nih.govnih.govous-research.noresearchgate.net Research suggests that this compound may have protective effects in attenuating inflammatory responses associated with IBD. nih.govnih.gov

In a mouse model of ulcerative colitis, this compound treatment attenuated disease symptoms, reduced the release of inflammatory cytokines, and decreased the expression of pyroptosis-associated proteins. nih.govnih.gov this compound also helped restore the integrity of the intestinal epithelial barrier in colon tissue. nih.govnih.gov In vitro studies using LPS/nigericin-induced THP-1 cells indicated that this compound inhibited pyroptosis. nih.govnih.gov The mechanism is hypothesized to involve the inhibition of caspase-1-dependent pyroptosis via the TLR4/NF-κB signaling pathway. nih.govnih.gov

Amelioration of Nonalcoholic Steatohepatitis

Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD). thieme-connect.comthieme-connect.comnih.govnih.gov Studies in hamsters fed a high-fat diet (HFD) have investigated the protective effects of this compound on NASH. thieme-connect.comthieme-connect.comnih.govnih.gov Oral administration of this compound has been shown to alleviate dyslipidemia, liver steatosis, and necroinflammation in HFD-fed hamsters. thieme-connect.comthieme-connect.comnih.govnih.gov this compound also reversed plasma markers of metabolic syndrome in these animals. nih.gov

The beneficial effects of this compound on NASH appear to be mediated through multiple mechanisms, including the suppression of lipogenesis and inflammatory pathways. thieme-connect.comnih.govnih.gov this compound decreased hepatic mRNA levels of sterol regulatory element-binding protein-1c (SREBP-1c) and its target genes involved in lipogenesis. thieme-connect.comthieme-connect.comnih.gov Concurrently, it upregulated the hepatic mRNA expression of peroxisome proliferator-activated receptor α (PPARα) and its target genes responsible for fatty acid β-oxidation. thieme-connect.comthieme-connect.comnih.gov this compound also attenuated the HFD-induced increase in gene expression of inflammatory cytokines and the activity of nuclear transcription factor-κB (NF-κB). thieme-connect.comthieme-connect.comnih.gov

Data Table: Effects of this compound on Plasma Lipid Levels in HFD-fed Hamsters

| Parameter | HFD Group (mg/dL) | This compound (0.3 mg/kg/day) (mg/dL) | This compound (1.0 mg/kg/day) (mg/dL) | This compound (3.0 mg/kg/day) (mg/dL) |

| Total Cholesterol (TC) | Elevated | Reduced (23.7%) nih.gov | Reduced (31.1%) nih.gov | Reduced (39.7%) nih.gov |

| Triglycerides (TG) | Elevated | Not specified | Not specified | Reduced (nearly 30.1%) nih.gov |

| LDL-C | Elevated | Reduced (32.9%) nih.gov | Reduced (42.6%) nih.gov | Reduced (54.3%) nih.gov |

| HDL-C | Decreased | Elevated nih.gov | Elevated nih.gov | Elevated nih.gov |

*Percentage reduction compared to vehicle-treated HFD-fed hamsters. nih.gov

Protective Effects in Acute Pancreatitis

This compound has shown potential protective and therapeutic effects in experimental models of acute pancreatitis (AP). qascf.comresearchgate.netkoreamed.orgresearchgate.netmarmara.edu.tr Studies using cerulein-induced AP in rats demonstrated that this compound administration led to improvements in histopathology. koreamed.orgresearchgate.net

The beneficial effects of this compound in AP are associated with its anti-inflammatory capacity. qascf.comresearchgate.net this compound has been shown to decrease blood levels of inflammatory cytokines such as CRP, hs-CRP, TNF-α, IL-6, and IL-1β, as well as ICAM-1. koreamed.orgresearchgate.net It also reduced the levels of pancreatic enzymes amylase and lipase (B570770) in the blood. koreamed.orgresearchgate.net Furthermore, this compound suppressed the expression of nuclear factor kappa B (NF-κB) and ICAM-1 in pancreatic tissues. koreamed.orgresearchgate.net Ultrastructural analysis revealed that this compound improved cerulein-induced degenerations in endocrine and exocrine cells. koreamed.orgresearchgate.net

Mitigation of Drug-Induced Intestinal Bleeding

Studies have investigated the potential of this compound to alleviate intestinal bleeding induced by certain drugs, such as Dasatinib. researchsquare.comresearchgate.netresearchgate.net Dasatinib, a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia, can cause gastrointestinal bleeding as a side effect, primarily due to the destruction of the vascular endothelial barrier. researchsquare.comresearchgate.netresearchgate.net

Experimental evidence suggests that this compound may protect against Dasatinib-induced intestinal bleeding and reduced blood flow. researchsquare.comresearchgate.netresearchgate.net In vitro studies using human umbilical vein endothelial cells (HUVECs) indicated that this compound pretreatment could protect against Dasatinib-induced endothelial barrier damage, reduce F-actin remodeling, and restore the expression of connexins like ZO-1 and VE-cadherin. researchsquare.comresearchgate.netresearchgate.net Furthermore, this compound was found to inhibit the activation of the Rho-associated protein kinase (ROCK) and reduce the phosphorylation of myosin light chain (MLC), pathways implicated in endothelial barrier function and vascular permeability. researchsquare.comresearchgate.netresearchgate.net In mouse models, this compound administration was shown to improve intestinal vascular leakage and upregulate the expression of connexins such as ZO-1, Occludin, and VE-cadherin, while inhibiting ROCK activation and MLC phosphorylation, thereby mitigating Dasatinib-induced decreases in intestinal blood flow and increased Evans blue leakage. researchsquare.comresearchgate.netresearchgate.net

| Effect on Dasatinib-Induced Intestinal Injury | Observed Outcome with this compound Treatment |

| Decreased Intestinal Blood Flow | Significantly inhibited/improved researchsquare.comresearchgate.net |

| Increased Intestinal Vascular Leakage | Improved/reduced researchsquare.comresearchgate.net |

| Endothelial Barrier Damage | Protected against researchsquare.comresearchgate.net |

| F-actin Remodeling | Reduced researchsquare.comresearchgate.net |

| Connexin (ZO-1, VE-cadherin) Expression | Restored/upregulated researchsquare.comresearchgate.net |

| ROCK Activation | Inhibited researchsquare.comresearchgate.net |

| MLC Phosphorylation | Reduced researchsquare.comresearchgate.net |

These findings suggest that this compound may offer a potential strategy for ameliorating the hemorrhagic side effects associated with drugs like Dasatinib by protecting endothelial barrier function and reducing vascular leakage through mechanisms involving the ROCK/MLC pathway. researchsquare.comresearchgate.netresearchgate.net

Renal Protective Activities

This compound has demonstrated protective effects in the renal system, particularly in models of diabetic nephropathy and cisplatin-induced nephrotoxicity. caymanchem.comajol.infoajol.infonih.govresearchgate.net

Anti-inflammatory and Anti-fibrotic Effects in Diabetic Nephropathy

Diabetic nephropathy (DN) is a serious complication of diabetes characterized by inflammation and fibrosis in the kidneys. nih.govresearchgate.net Research using streptozotocin (B1681764) (STZ)-induced diabetic rats, a model for type 1 diabetes, has shown that this compound treatment can ameliorate features of DN. nih.govresearchgate.net

In STZ-diabetic rats, this compound administration did not significantly affect plasma glucose or glycosylated hemoglobin levels. nih.govresearchgate.net However, it reversed renal dysfunction indicated by reduced creatinine (B1669602) clearance, blood urea (B33335) nitrogen, and proteinuria, as well as an elevated kidney weight to body weight ratio. nih.govresearchgate.net Histological analysis revealed that this compound treatment markedly improved the structural architecture of the diabetic kidney, including attenuating the enlargement of mesangia in glomeruli. nih.govresearchgate.net

The protective effects of this compound in DN are linked to its anti-inflammatory and anti-fibrotic properties. nih.govresearchgate.net Diabetic kidneys showed increased renal NF-κB activity, protein expression, and infiltration of macrophages, along with elevated levels of intercellular adhesion molecule-1 (ICAM-1) and monocyte chemoattractant protein-1 (MCP-1). nih.govresearchgate.net this compound treatment reversed these abnormalities. nih.govresearchgate.net Furthermore, this compound decreased the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the kidneys of STZ-diabetic rats. nih.govresearchgate.net The anti-fibrotic effects were evidenced by decreased expression of transforming growth factor-beta1 (TGF-β1) and fibronectin in the diabetic kidneys following this compound treatment. nih.govresearchgate.net These findings suggest that this compound's renoprotective effects in diabetic nephropathy may be associated with the inhibition of NF-κB-mediated inflammatory gene expression and reduced macrophage infiltration. nih.govresearchgate.netresearchgate.net

| Renal Parameter in STZ-Diabetic Rats | Change with this compound Treatment (3.0 mg/kg/day) |

| Creatinine Clearance | Reversed reduction nih.govresearchgate.net |

| Blood Urea Nitrogen | Reversed increase nih.govresearchgate.net |

| Proteinuria | Reversed increase nih.govresearchgate.net |

| Kidney Weight/Body Weight Ratio | Reversed elevation nih.govresearchgate.net |

| Mesangial Expansion | Markedly decreased nih.gov |

| Renal NF-κB Activity | Significantly inhibited nih.govresearchgate.netresearchgate.net |

| Macrophage Infiltration | Reduced caymanchem.comnih.govresearchgate.net |

| ICAM-1 Expression | Reversed increase nih.govresearchgate.net |

| MCP-1 Expression | Reversed increase nih.govresearchgate.net |

| TNF-α Expression | Reduced nih.govresearchgate.net |

| IL-6 Expression | Reduced nih.govresearchgate.net |

| IL-1β Expression | Reduced nih.govresearchgate.net |

| TGF-β1 Expression | Decreased researchgate.net |

| Fibronectin Expression | Decreased researchgate.net |

Protection Against Cisplatin-induced Nephrotoxicity

Cisplatin (B142131) is a potent chemotherapy drug, but its clinical use is limited by significant side effects, including nephrotoxicity, which involves damage to renal tubular epithelial cells through apoptosis, inflammation, and oxidative stress. ajol.infoajol.infofoodandnutritionresearch.netmdpi.comnih.gov Studies have explored the protective effects of this compound against cisplatin-induced kidney injury. ajol.infoajol.infofoodandnutritionresearch.net

In rat renal proximal tubular epithelial cells (NRK-52E) treated with cisplatin, this compound attenuated the decrease in cell viability and increase in apoptosis. ajol.infoajol.info Cisplatin treatment activated the NLRP3 inflammasome, leading to increased levels of NLRP3, IL-1β, and cleaved caspase-1, which were dose-dependently reduced by this compound. ajol.infoajol.info this compound also attenuated cisplatin-induced expression of TLR4, MyD88, and NF-κB, suggesting an anti-inflammatory effect via the inactivation of the TLR4/NF-κB/NLRP3 pathway. ajol.infoajol.info

Furthermore, this compound demonstrated anti-oxidant effects against cisplatin-induced injury. ajol.infoajol.info Cisplatin enhanced reactive oxygen species (ROS) formation, with increased malondialdehyde and decreased glutathione reductase and catalase levels. ajol.infoajol.info this compound attenuated ROS accumulation by upregulating the expression of nuclear factor erythropoietin-2-related factor 2 (Nrf2) and heme oxygenase 1 (HO-1), indicating mediation through the Nrf2/HO-1 pathway. ajol.infoajol.info

| Cellular/Molecular Marker in Cisplatin-Treated Renal Cells | Change with this compound Treatment |

| Cell Viability | Increased ajol.infoajol.info |

| Apoptosis | Suppressed ajol.infoajol.info |

| NLRP3 Inflammasome Activation (NLRP3, IL-1β, cleaved Caspase-1) | Decreased ajol.infoajol.info |

| TLR4 Expression | Attenuated ajol.infoajol.info |

| MyD88 Expression | Attenuated ajol.infoajol.info |

| NF-κB Expression | Attenuated ajol.infoajol.info |

| ROS Accumulation | Attenuated ajol.infoajol.info |

| Malondialdehyde | Decreased ajol.infoajol.info |

| Glutathione Reductase | Increased ajol.infoajol.info |

| Catalase | Increased ajol.infoajol.info |

| Nrf2 Expression | Enhanced/upregulated ajol.infoajol.info |

| HO-1 Expression | Enhanced/upregulated ajol.infoajol.info |

These findings suggest that this compound protects against cisplatin-induced renal tubular epithelial cell injury through anti-inflammatory and anti-oxidant mechanisms involving the TLR4/NF-κB/NLRP3 and Nrf2/HO-1 pathways. ajol.infoajol.info

Pulmonary System Protection

This compound has shown protective effects in the pulmonary system, particularly in models of acute lung injury and apoptosis of pulmonary endothelial cells. researchgate.netncats.ionih.govajol.infonih.govnih.govmednexus.orgresearchgate.net

Alleviation of Acute Lung Injury

Acute lung injury (ALI) is a severe inflammatory condition of the lungs. nih.govmednexus.org this compound has been investigated for its ability to alleviate ALI induced by various factors, including lipopolysaccharide (LPS) and particulate matter (PM). researchgate.netncats.ionih.govnih.gov

In LPS-induced ALI mouse models, this compound administration significantly reduced lung wet to dry weight ratio, attenuated histopathological changes such as pulmonary edema, coagulation, and inflammatory cell infiltration. nih.gov this compound also decreased LPS-induced myeloperoxidase (MPO) activity and nitrate/nitrite content in lung tissue and plasma. researchgate.netnih.gov The protective effects were associated with the downregulation of tissue factor (TF) and inducible NO synthase (iNOS) expression and the inhibition of NF-κB p65 activation in lung tissue. researchgate.netnih.gov

Studies on PM-induced ALI in mice also demonstrated that this compound could alleviate lung injury. nih.gov this compound administration significantly decreased the levels of pro-inflammatory cytokines IL-6 and IL-1β, as well as NO and MPO in bronchoalveolar lavage fluid (BALF) and serum. nih.gov this compound dose-dependently suppressed the phosphorylation of NF-κB p65 and the expression of TLR4 and MyD88 in lung tissue. nih.gov The study indicated that TLR4 plays a significant role in PM-induced lung injury and the protective effects of this compound. nih.gov

| Marker in ALI Models (LPS or PM-induced) | Change with this compound Treatment |

| Lung Wet to Dry Weight Ratio (LPS) | Decreased nih.gov |

| Pulmonary Edema (LPS) | Attenuated nih.gov |

| Inflammatory Cell Infiltration (LPS) | Attenuated nih.gov |

| MPO Activity (LPS, PM) | Decreased researchgate.netnih.govnih.gov |

| Nitrate/Nitrite Content (LPS, PM) | Decreased researchgate.netnih.govnih.gov |

| TF Expression (LPS) | Downregulated researchgate.netnih.gov |

| iNOS Expression (LPS) | Downregulated researchgate.netnih.gov |

| NF-κB p65 Phosphorylation (LPS, PM) | Inhibited/Suppressed researchgate.netnih.govnih.gov |

| IL-6 Levels (PM) | Decreased nih.gov |

| IL-1β Levels (PM) | Decreased nih.gov |

| NO Levels (PM) | Decreased nih.gov |

| TLR4 Expression (PM) | Suppressed nih.gov |

| MyD88 Expression (PM) | Suppressed nih.gov |

These findings suggest that this compound alleviates ALI through its anti-inflammatory and anti-thrombotic activities, involving the inhibition of pathways such as NF-κB, and potentially TLR4 signaling. researchgate.netncats.ionih.govnih.gov

Attenuation of LPS-Induced Pulmonary Endothelial Cell Apoptosis

Apoptosis of pulmonary endothelial cells is a critical factor in the progression of ALI. nih.govmednexus.org this compound has been shown to alleviate LPS-induced pulmonary endothelial cell apoptosis. ajol.infonih.govresearchgate.net

Studies using LPS-induced models have demonstrated that this compound can significantly attenuate pulmonary endothelial apoptosis. nih.govresearchgate.net This protective effect is associated with the suppression of the TLR4 signaling pathway. nih.govresearchgate.net this compound was found to inhibit the activation of the TLR4/MyD88/NF-κB pathway in pulmonary endothelium following LPS treatment. nih.govresearchgate.net In murine lung vascular endothelial cells (MLECs), this compound markedly ameliorated LPS-induced apoptosis by suppressing TLR4 signaling. nih.gov Studies using TLR4 knockout mice further confirmed the essential role of TLR4 in the this compound-mediated protective effect on LPS-stimulated pulmonary endothelial apoptosis. nih.gov

| Marker in LPS-Induced Pulmonary Endothelial Cells | Change with this compound Treatment |

| Apoptosis | Attenuated/Suppressed nih.govresearchgate.net |

| TLR4/MyD88/NF-κB Pathway Activation | Inhibited/Suppressed nih.govresearchgate.net |

| TLR4 Expression | Inhibited/Suppressed nih.govresearchgate.net |

| MyD88 Expression | Inhibited/Suppressed nih.govresearchgate.net |

| NF-κB p65 Expression | Inhibited/Suppressed researchgate.net |

These results indicate that this compound plays a protective role against LPS-induced pulmonary endothelial cell apoptosis by regulating TLR4 signaling. nih.govresearchgate.net

Molecular Mechanisms and Intracellular Signaling Pathways of Ruscogenin

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory genes. Ruscogenin has been shown to exert potent inhibitory effects on this pathway through multiple mechanisms.

Inhibition of NF-κB p65 Activation and Translocation

Under basal conditions, the NF-κB transcription factor, typically a heterodimer of p50 and p65 subunits, is held inactive in the cytoplasm by inhibitory proteins known as IκBs. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This process unmasks the nuclear localization signal on the p65 subunit, allowing the p65:p50 dimer to translocate into the nucleus and initiate the transcription of target genes.

Research has demonstrated that this compound can significantly impede this critical step in NF-κB activation. Studies have shown that pretreatment with this compound inhibits the phosphorylation and subsequent degradation of IκBα. nih.gov This action effectively prevents the release of the NF-κB p65 subunit. Consequently, the translocation of p65 from the cytoplasm to the nucleus is markedly reduced in the presence of this compound. nih.gov This inhibition of p65 nuclear translocation is a key mechanism by which this compound suppresses NF-κB-mediated inflammation. nih.gov

Downregulation of NF-κB Target Gene Expression (e.g., ICAM-1, iNOS, COX-2)

The nuclear translocation of NF-κB p65 initiates the transcription of a wide array of pro-inflammatory genes. This compound's ability to block p65 translocation directly translates to a downregulation of these target genes.

Intercellular Adhesion Molecule-1 (ICAM-1): ICAM-1 is a cell surface glycoprotein that plays a crucial role in the adhesion and transmigration of leukocytes to sites of inflammation. nih.gov Its expression is upregulated by pro-inflammatory cytokines in an NF-κB-dependent manner. nih.gov Studies have consistently shown that this compound treatment significantly suppresses the expression of ICAM-1 at both the mRNA and protein levels in response to inflammatory stimuli. nih.govresearchgate.net This effect is a direct consequence of the inhibition of NF-κB activation. nih.gov

Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2): iNOS and COX-2 are two key enzymes involved in the inflammatory cascade. iNOS produces large amounts of nitric oxide, a pro-inflammatory mediator, while COX-2 is responsible for the synthesis of prostaglandins, which also contribute to inflammation and pain. researchgate.net The expression of both iNOS and COX-2 is tightly regulated by the NF-κB pathway. nih.gov Research has demonstrated that this compound pretreatment effectively suppresses the expression of both iNOS and COX-2 in response to inflammatory triggers, an effect attributed to its inhibition of the NF-κB signaling pathway. nih.gov

| Target Gene | Function in Inflammation | Effect of this compound | Underlying Mechanism |

|---|---|---|---|

| ICAM-1 | Leukocyte adhesion and migration | Downregulation of mRNA and protein expression | Inhibition of NF-κB p65 nuclear translocation |

| iNOS | Production of pro-inflammatory nitric oxide | Suppression of expression | Inhibition of NF-κB signaling |

| COX-2 | Synthesis of pro-inflammatory prostaglandins | Suppression of expression | Inhibition of NF-κB signaling |

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is another critical signaling cascade that regulates a wide range of cellular processes, including inflammation. This pathway consists of a series of protein kinases that phosphorylate and activate one another, culminating in the activation of transcription factors that drive inflammatory gene expression. The three major subfamilies of MAPKs are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.

Regulation of ERK, JNK, and p38 MAPK Subfamily

Research indicates that this compound can modulate the activation of all three major MAPK subfamilies. However, its effects appear to be context-dependent. Some studies have shown that this compound exerts weak effects on the phosphorylation of p38, JNK, and ERK1/2 in certain cell types, suggesting that its anti-inflammatory actions in those contexts are primarily mediated through the NF-κB pathway. nih.gov In other experimental models, however, this compound has been found to inhibit the phosphorylation of JNK and p38, indicating a more direct regulatory role in the MAPK pathway. nih.gov The precise mechanisms and the extent of this compound's regulation of each MAPK subfamily are still under investigation and may vary depending on the cell type and the inflammatory stimulus.

Interplay with Inflammatory Responses

| MAPK Subfamily | Role in Inflammation | Reported Effect of this compound |

|---|---|---|

| ERK | Regulates cell proliferation, differentiation, and inflammation | Weak to moderate inhibition of phosphorylation |

| JNK | Activated by stress stimuli and inflammatory cytokines | Inhibition of phosphorylation |

| p38 | Key mediator of inflammatory responses | Inhibition of phosphorylation |

NOD-like Receptor Family Pyrin Domain-containing 3 (NLRP3) Inflammasome

The NLRP3 inflammasome is a multiprotein complex within the innate immune system that, upon activation, triggers the maturation and secretion of the potent pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). frontiersin.org Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.

Recent studies have highlighted the inhibition of the NLRP3 inflammasome as a significant mechanism of this compound's anti-inflammatory activity. Research has shown that this compound can suppress the activation of the NLRP3 inflammasome in response to various stimuli. nih.govnih.gov This inhibition leads to a subsequent reduction in the activation of caspase-1 and the release of mature IL-1β. researchgate.netresearchgate.net The ability of this compound to modulate the NLRP3 inflammasome pathway represents a key aspect of its broad-spectrum anti-inflammatory effects. nih.gov

| Component | Function | Effect of this compound |

|---|---|---|

| NLRP3 | Sensor protein of the inflammasome complex | Inhibition of activation |

| Caspase-1 | Enzyme that processes pro-IL-1β and pro-IL-18 | Reduction in activation |

| IL-1β | Potent pro-inflammatory cytokine | Decreased secretion of mature form |

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Keap1/Heme Oxygenase-1 (HO-1) Signaling Pathway

The Nrf2/Keap1/HO-1 pathway is the primary regulatory system for cellular defense against oxidative stress. Activation of this pathway leads to the expression of a wide array of antioxidant and cytoprotective genes.

This compound has been shown to be a potent activator of the Nrf2 signaling pathway. semanticscholar.orgresearchgate.netnih.gov Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. nih.gov this compound treatment has been found to repress Keap1 expression. semanticscholar.orgresearchgate.net This disruption of the Nrf2-Keap1 interaction allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. frontiersin.org Key downstream targets that are upregulated by this compound-mediated Nrf2 activation include Heme Oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1). researchgate.netnih.govnih.gov This activation of the antioxidant response is a crucial component of this compound's cytoprotective effects. researchgate.net

By activating the Nrf2/HO-1 pathway, this compound effectively mitigates oxidative stress. nih.gov In a model of Parkinson's disease, this compound promoted the release of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), while suppressing the production of malondialdehyde (MDA), a marker of lipid peroxidation. semanticscholar.orgresearchgate.net Similarly, in a study on deoxynivalenol-induced hepatic injury, this compound pretreatment protected cells from cytotoxicity by downregulating the formation of reactive oxygen species (ROS) and upregulating Nrf2 and its target antioxidant proteins. nih.gov In osteoarthritis models, this compound was also found to attenuate ROS levels in chondrocytes. nih.gov This robust antioxidant activity underscores the therapeutic potential of this compound in conditions characterized by high levels of oxidative stress.

Table 2: this compound's Role in the Nrf2/Keap1/HO-1 Pathway

| Component | Effect of this compound | Consequence |

|---|---|---|

| Keap1 | Repression | Nrf2 stabilization and nuclear translocation semanticscholar.orgresearchgate.net |

| Nrf2 | Upregulation/Activation | Increased transcription of antioxidant genes nih.govnih.gov |

| HO-1 | Upregulation | Enhanced antioxidant defense semanticscholar.orgresearchgate.netnih.gov |

| NQO-1 | Upregulation | Enhanced antioxidant defense nih.gov |

| ROS/MDA | Suppression | Mitigation of oxidative stress and lipid peroxidation semanticscholar.orgresearchgate.netnih.gov |

| SOD, CAT, GPx | Increased Release | Enhanced antioxidant capacity semanticscholar.orgresearchgate.net |

Phosphoinositide 3-kinase (PI3K)/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. nih.govmdpi.com The dysregulation of this pathway is frequently observed in diseases such as cancer. researchgate.net

Research into the effects of this compound on hepatocellular carcinoma (HCC) has revealed that it acts as a suppressor of the PI3K/Akt/mTOR signaling pathway. researchgate.netnih.gov In human hepatoma cell lines, this compound treatment led to a dose-dependent reduction in the phosphorylation of Akt and the mammalian target of rapamycin (mTOR). researchgate.netnih.gov Activated PI3K normally phosphorylates and activates Akt, which in turn can activate mTOR, a key protein kinase that promotes cell growth and proliferation. youtube.com By inhibiting the phosphorylation of these key mediators, this compound effectively interrupts this pro-survival and pro-proliferative signaling cascade. nih.gov This inhibition was associated with a decrease in the expression of factors involved in metastasis, such as MMP-2, MMP-9, and VEGF, ultimately suppressing HCC cell migration, invasion, and the formation of metastatic foci. nih.gov Interestingly, some studies suggest that the activation of the Nrf2 pathway by this compound is dependent on the PI3K/Akt signaling pathway, indicating a complex interplay between these cellular networks. nih.gov

Table 3: this compound's Effect on the PI3K/Akt/mTOR Pathway in Hepatocellular Carcinoma

| Protein | Effect of this compound | Downstream Consequence |

|---|---|---|

| Phosphorylated Akt (p-Akt) | Downregulation | Inhibition of mTOR signaling researchgate.netnih.gov |

| Phosphorylated mTOR (p-mTOR) | Downregulation | Reduced cell proliferation and growth researchgate.netnih.gov |

| MMP-2, MMP-9, VEGF, HIF-1α | Decreased Levels | Suppression of cancer cell migration and invasion nih.gov |

Rho-Associated Protein Kinase (ROCK)/Myosin Light Chain (MLC) Pathway

This compound has been shown to modulate the Rho-associated protein kinase (ROCK)/myosin light chain (MLC) signaling pathway, a critical regulator of cellular contractility and barrier function. In a study investigating dasatinib-induced intestinal barrier dysfunction, this compound demonstrated a protective effect by inhibiting this pathway. nih.gov Treatment with this compound led to a significant inhibition of ROCK expression and a subsequent decrease in the phosphorylation of myosin light chain (MLC) at the Ser19 site. nih.gov This intervention helped to suppress the degradation of F-actin and connexins like ZO-1, Occludin, and VE-cadherin, thereby preserving endothelial barrier integrity. nih.gov The ROCK/MLC pathway is a key driver of actin-myosin contractility; its inhibition by this compound suggests a mechanism for stabilizing the cytoskeleton and maintaining cell-cell junctions. mdpi.com

Myosin IIA-Dependent Mitochondrial Fusion and Fission Balance

This compound plays a crucial role in maintaining mitochondrial homeostasis by modulating the balance between mitochondrial fusion and fission, a process dependent on Myosin IIA. In the context of myocardial ischemia, this compound was found to restore this balance, which is often disrupted during cardiac injury. worldscientific.com The compound markedly decreased the interaction between Myosin IIA and F-actin, which is essential for its cardioprotective effects. worldscientific.com

Research has demonstrated that the inhibition of Myosin IIA improves the imbalance in mitochondrial fusion and fission, and this effect counteracts the benefits provided by this compound. worldscientific.com Conversely, the overexpression of Myosin IIA exacerbates the fusion and fission imbalance and diminishes the protective capacity of this compound. worldscientific.com These findings underscore that Myosin IIA is a key functional protein in the mechanism through which this compound confers cardioprotection by preserving mitochondrial dynamics. worldscientific.com

Branched-Chain Amino Acid Transaminase (BCAT1/BCAT2) Activation

This compound has been identified as an activator of branched-chain amino acid transaminases, specifically BCAT1 and BCAT2. This activation is a key component of its mechanism for alleviating myocardial ischemia-induced ferroptosis. mdpi.com Metabolomic analysis identified BCAT1 and BCAT2 as probable regulatory enzymes responsible for the cardioprotective effects of this compound. mdpi.com

Experimental studies have shown that this compound treatment significantly enhances the expression of both BCAT1 and BCAT2 in the context of myocardial ischemia. mdpi.comresearchgate.net The activation of these enzymes is linked to the subsequent activation of the Keap1/Nrf2/HO-1 signaling pathway, which plays a central role in cellular defense against oxidative stress and ferroptosis. mdpi.com Knockdown of either BCAT1 or BCAT2 was found to diminish the protective effects of this compound, confirming their essential role in its mechanism of action. mdpi.com This suggests that this compound exerts its cardioprotective effects in part by upregulating BCAT1 and BCAT2, thereby activating downstream protective pathways. mdpi.com

Toll-Like Receptor 4 (TLR4) Signaling Pathway

This compound modulates the Toll-Like Receptor 4 (TLR4) signaling pathway, a key component of the innate immune system that, when activated, triggers inflammatory responses. Research indicates that this compound can suppress TLR4-mediated signaling cascades. This inhibitory effect has been observed in the context of chronic inflammatory pain and anxiety, where this compound exerts anti-inflammatory and anxiolytic effects via TLR4-mediated pathways involving NF-κB, MAPKs, and the NLRP3 inflammasome.

Activation of TLR4 typically involves adaptor proteins like MyD88, leading to the activation of transcription factors such as NF-κB and AP-1, which upregulate pro-inflammatory cytokines. nih.gov this compound's suppression of this pathway suggests it can mitigate inflammatory responses by preventing the downstream activation of these key signaling molecules. Studies have shown that overexpression of TLR4 can block the anti-neuroinflammatory effects of this compound, highlighting the importance of this receptor in its mechanism of action. researchgate.net

Specific Cellular Death Modalities

This compound exhibits a dual role in regulating specific cellular death modalities, capable of both inhibiting apoptosis in certain contexts and inducing ferroptosis in others.

Apoptosis Modulation

This compound has demonstrated significant anti-apoptotic effects across various models of cellular injury. In studies of myocardial ischemia, this compound treatment led to a notable inhibition of myocardial apoptosis. worldscientific.com This protective effect is also observed in models of hepatic injury, where this compound protects against deoxynivalenol-induced apoptosis by upregulating the anti-apoptotic protein Bcl-2 and downregulating cleaved apoptosis marker proteins. nih.gov Furthermore, in an ovalbumin-induced asthma model, this compound reduced the apoptosis ratio in lung tissue. nih.gov In vitro studies confirmed that this compound attenuates apoptosis in human bronchial epithelial cells by decreasing the expression of VDAC1 and reducing mitochondrial calcium levels. nih.govtandfonline.com

Ferroptosis Regulation via Transferrin and Ferroportin

In contrast to its anti-apoptotic effects, this compound has been shown to induce ferroptosis, a form of iron-dependent programmed cell death, in pancreatic cancer cells. nih.govspandidos-publications.comnih.gov This anti-cancer effect is mediated through the regulation of iron homeostasis. nih.gov this compound treatment leads to an increase in intracellular ferrous iron and the production of reactive oxygen species (ROS). nih.govspandidos-publications.comnih.gov

The underlying mechanism involves the modulation of key iron-regulatory proteins. This compound upregulates the expression of transferrin, which is responsible for iron uptake into cells, and simultaneously downregulates ferroportin, the protein responsible for iron export. nih.govspandidos-publications.comresearchgate.net This dual action results in an accumulation of intracellular iron, leading to lipid peroxidation and ultimately, ferroptotic cell death. nih.govresearchgate.net The effects of this compound can be inhibited by the iron chelator deferoxamine (B1203445) (DFO), confirming the iron-dependent nature of this cell death pathway. nih.govspandidos-publications.comnih.gov

Table of Research Findings on this compound's Effect on Cellular Pathways

| Pathway | Key Protein/Molecule Modulated | Observed Effect of this compound | Cellular Context |

|---|---|---|---|

| ROCK/MLC Pathway | ROCK, p-MLC (Ser19) | Inhibition of expression and phosphorylation | Dasatinib-induced intestinal barrier dysfunction nih.gov |

| Mitochondrial Dynamics | Myosin IIA | Restoration of fusion/fission balance | Myocardial Ischemia worldscientific.com |

| BCAA Metabolism | BCAT1, BCAT2 | Activation/Increased expression | Myocardial Ischemia mdpi.com |

| TLR4 Signaling | TLR4, NF-κB, MAPKs | Suppression of signaling cascade | Chronic inflammatory pain and anxiety |

| Apoptosis | Bcl-2, VDAC1 | Inhibition of apoptosis | Myocardial Ischemia, Hepatic Injury, Asthma worldscientific.comnih.govnih.gov |

| Ferroptosis | Transferrin, Ferroportin | Induction of ferroptosis | Pancreatic Cancer nih.govspandidos-publications.comnih.gov |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Dasatinib |

| Deferoxamine (DFO) |

Modulation of Amyloid-Beta Aggregation Processes

This compound has been identified as a potential modulator of amyloid-beta (Aβ) aggregation, a key pathological process in Alzheimer's disease. nih.gov In vitro studies have demonstrated that this compound effectively inhibits the oligomerization of Aβ peptides. nih.gov This inhibitory effect is concentration-dependent, with higher molar ratios of this compound to Aβ resulting in more significant suppression of oligomer formation. nih.gov

Molecular dynamics simulations have provided insights into the mechanism of action, revealing that this compound targets aggregation-prone regions within the Aβ peptide sequence. nih.gov By interacting with these specific regions, this compound is thought to disrupt the noncovalent interactions that are crucial for the self-assembly of Aβ monomers into larger aggregates. nih.gov This interaction leads to a reduction in the solvent-accessible surface area of the Aβ aggregates, further hindering their growth. nih.gov The ability of this compound to interfere with the initial stages of Aβ aggregation highlights its potential as a therapeutic agent in neurodegenerative diseases characterized by amyloid plaque formation.

| Study Type | Model/System | Key Findings | Reference |

|---|---|---|---|

| In vitro assay | Aβ1-42 monomers | This compound inhibits Aβ oligomerization at equimolar and higher molar ratios. | nih.gov |

| Molecular Dynamics Simulation | Aβ aggregates | This compound targets aggregation-prone regions, reducing noncovalent interactions and the solvent-accessible surface area. | nih.gov |

Other Relevant Signaling Molecules and Pathways (e.g., cPLA2, PAK, Akt, cAMP, PKA)

This compound has been shown to modulate several other intracellular signaling molecules and pathways, indicating a broader spectrum of activity beyond its effects on amyloid aggregation. These interactions appear to be highly dependent on the cellular context.

cPLA2 and PAK: In studies involving mouse neutrophils, this compound has been observed to reduce the phosphorylation of cytosolic phospholipase A2 (cPLA2) and p21-activated kinase (PAK) induced by N-formyl-methionyl-leucyl-phenylalanine (fMLP). sigmaaldrich.com The inhibition of these kinases suggests a role for this compound in modulating inflammatory and cytoskeletal rearrangement processes.

Akt: The effect of this compound on the Protein Kinase B (Akt) signaling pathway is notably cell-type specific. In hepatocellular carcinoma cells, this compound has been shown to down-regulate the phosphorylation of Akt, which is a key component of the PI3K/Akt/mTOR pathway that promotes cell survival and proliferation. researchgate.netnih.gov Similarly, in mouse neutrophils, this compound inhibited the phosphorylation of Akt. sigmaaldrich.com This inhibitory action on Akt contributes to its anti-cancer and anti-inflammatory properties.

cAMP and PKA: In the context of neutrophil activation, this compound has been found to increase the cellular levels of cyclic adenosine monophosphate (cAMP) and the expression of protein kinase A (PKA). sigmaaldrich.com Furthermore, the inhibitory effects of this compound on superoxide production and the phosphorylation of Akt were reversed by a PKA inhibitor, suggesting that the mechanism of action of this compound in this cell type is dependent on the PKA pathway. sigmaaldrich.com

| Signaling Molecule/Pathway | Cell Type/Model | Effect of this compound | Key Findings | Reference |

|---|---|---|---|---|

| cPLA2 | Mouse Neutrophils | Reduced phosphorylation | This compound inhibited fMLP-induced phosphorylation. | sigmaaldrich.com |

| PAK | Mouse Neutrophils | Reduced phosphorylation | This compound inhibited fMLP-induced phosphorylation. | sigmaaldrich.com |

| Akt | Hepatocellular Carcinoma Cells | Down-regulated phosphorylation | Part of the PI3K/Akt/mTOR pathway inhibition. | researchgate.netnih.gov |

| Akt | Mouse Neutrophils | Inhibited phosphorylation | Contributes to anti-inflammatory effects. | sigmaaldrich.com |

| cAMP | Mouse Neutrophils | Increased cellular levels | Suggests activation of cAMP-dependent pathways. | sigmaaldrich.com |

| PKA | Mouse Neutrophils | Increased expression | This compound's inhibitory effects on superoxide and Akt phosphorylation are PKA-dependent. | sigmaaldrich.com |

Biosynthesis, Chemical Modifications, and Analog Development of Ruscogenin

Elucidation of Ruscogenin Biosynthetic Pathways in Plants

This compound is a steroidal saponin (B1150181), and its biosynthesis in plants is part of the broader pathway leading to the production of steroidal sapogenins. These compounds are derived from cholesterol precursors through a series of enzymatic transformations. mdpi.com While the complete, detailed biosynthetic pathway specifically for this compound in Ruscus aculeatus is still under investigation, research has provided insights into the process.

Studies on Ruscus aculeatus in vitro cultures have been utilized to understand the dynamics of this compound biosynthesis. e-repository.org It has been observed that the production of ruscogenins, including this compound and neothis compound (B191974), can vary depending on the plant part and culture type. e-repository.org For instance, neothis compound production showed contrasting trends in shoots versus roots during in vitro development. e-repository.org Although ruscogenins primarily accumulate in the root-rhizome, the aerial part of the plant may also play a significant role in their biosynthesis, with higher production observed in whole plant cultures compared to root-rhizome cultures alone. nih.gov

Steroidal saponin biosynthesis involves modifications of the steroidal backbone by various enzymes, notably cytochrome P450 monooxygenases (P450s) and UDP glycosyltransferases (UGTs). researchgate.net These enzymes are responsible for hydroxylation, oxidation, and glycosylation steps that lead to the diverse structures of steroidal saponins (B1172615). While specific P450s and UGTs involved directly in this compound formation are being studied, their general roles in modifying steroidal backbones are well-established in plant secondary metabolism. researchgate.net

Research using Ruscus aculeatus callus cultures and cell suspensions has demonstrated the potential for biotechnological production of ruscogenins, offering an alternative to harvesting from wild plants, especially given the plant's slow growth and conservation status. nih.govresearchgate.net Elicitation with compounds like coronatine (B1215496) has shown to improve this compound production in these in vitro systems. nih.gov

Synthetic and Semisynthetic Approaches to this compound and its Derivatives

Due to the demand for this compound and the challenges associated with its natural extraction, synthetic and semisynthetic methods have been explored for its production and the generation of derivatives.

This compound can be synthesized from diosgenin (B1670711), another abundant steroidal sapogenin, through various methods. Semisynthesis involves using a naturally occurring precursor, like diosgenin or other steroidal saponins, and performing chemical transformations to obtain this compound or its analogs. This approach can be advantageous for producing complex molecules found in nature. alcheminternational.comresearchgate.net